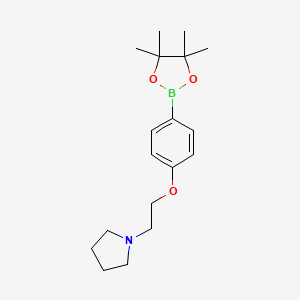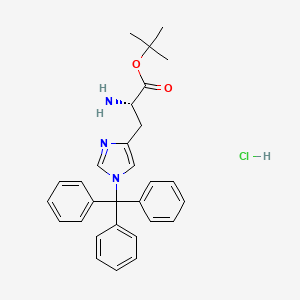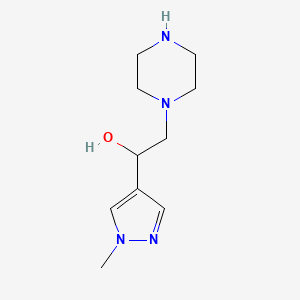
(4-Fluor-3-(Thien-3-yl)phenyl)methanamin
Übersicht
Beschreibung
4-Fluoro-3-(thiophen-3-yl)phenyl)methanamine, also known as 4F-3TPA, is a fluorinated thiophenyl amine derivative that has been studied for its potential use in scientific research applications. It has been used in a variety of experiments, including those involving biochemical and physiological effects. Additionally, this paper will discuss potential future directions for 4F-3TPA research.
Wissenschaftliche Forschungsanwendungen
Antimikrobielle Anwendungen
Thiophenderivate sind für ihre antimikrobiellen Eigenschaften bekannt. Die Einarbeitung des Thiophenrings in die Struktur von (4-Fluor-3-(Thien-3-yl)phenyl)methanamin könnte seine Wirksamkeit als antimikrobielles Mittel möglicherweise verbessern. Diese Anwendung ist besonders relevant bei der Entwicklung neuer Antibiotika zur Bekämpfung resistenter Bakterienstämme .
Entzündungshemmende und analgetische Wirkungen
Die entzündungshemmenden und analgetischen Wirkungen von Thiophenverbindungen machen sie zu Kandidaten für die Entwicklung neuer Schmerzmittel. Untersuchungen deuten darauf hin, dass die Substitutionsmuster am Thiophenring diese biologischen Aktivitäten signifikant beeinflussen können .
Antihypertensive Aktivität
Thiophenderivate haben sich bei der Behandlung von Bluthochdruck als vielversprechend erwiesen. Die einzigartige Struktur von This compound kann hinsichtlich ihrer antihypertensiven Wirkungen untersucht werden, was zur Entwicklung neuer blutdrucksenkender Medikamente führen könnte .
Antitumor- und Krebsforschung
Der Thiophenring ist ein häufiges Merkmal vieler Krebsmedikamente. Das Vorhandensein sowohl der Thiophen- als auch der Fluorphenylgruppe in This compound bietet ein vielversprechendes Gerüst für die Entwicklung neuer Antitumormittel. Seine potenzielle Aktivität gegen verschiedene Krebszelllinien ist ein wichtiger Forschungsbereich .
Materialwissenschaften: Korrosionsschutz
In den Materialwissenschaften werden Thiophenderivate als Korrosionsinhibitoren eingesetzt. Die Anwendung von This compound zum Schutz von Metallen vor Korrosion könnte ein innovativer Ansatz sein, um die Lebensdauer von Metallstrukturen und -komponenten zu verlängern .
Organische Elektronik
Thiophenbasierte Moleküle spielen eine entscheidende Rolle bei der Weiterentwicklung organischer Halbleiter. Die fragliche Verbindung könnte bei der Herstellung von organischen Leuchtdioden (OLEDs) und organischen Feldeffekttransistoren (OFETs) eingesetzt werden und so zur Entwicklung flexibler und leichter elektronischer Geräte beitragen .
Wirkmechanismus
The mechanism of action of (4-Fluoro-3-(thiophen-3-yl)phenyl)methanamine is not fully understood. However, it is believed to act as an agonist at serotonin receptors. It is thought to bind to serotonin receptors and activate them, leading to a variety of physiological effects. Additionally, it is believed to interact with other neurotransmitter systems, such as dopamine and norepinephrine.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-Fluoro-3-(thiophen-3-yl)phenyl)methanamine have been studied in a variety of experiments. It has been shown to have a variety of effects on the central nervous system, including an increase in serotonin levels and an increase in dopamine levels. Additionally, it has been shown to have an effect on the cardiovascular system, including a decrease in blood pressure and an increase in heart rate. Additionally, it has been shown to have an effect on the immune system, including an increase in the production of cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (4-Fluoro-3-(thiophen-3-yl)phenyl)methanamine in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. Additionally, its synthesis is relatively simple and can be achieved with high yields. However, there are some limitations to the use of (4-Fluoro-3-(thiophen-3-yl)phenyl)methanamine in laboratory experiments. It is not very stable and can degrade over time, making it difficult to store for long periods of time. Additionally, it is not very soluble in water, making it difficult to use in experiments involving aqueous solutions.
Zukünftige Richtungen
There are a variety of potential future directions for (4-Fluoro-3-(thiophen-3-yl)phenyl)methanamine research. One potential direction is to further study its mechanism of action, particularly its interaction with other neurotransmitter systems. Additionally, further research could be done to explore the biochemical and physiological effects of (4-Fluoro-3-(thiophen-3-yl)phenyl)methanamine, as well as its effects on the immune system. Additionally, further research could be done to explore the advantages and limitations of using (4-Fluoro-3-(thiophen-3-yl)phenyl)methanamine in laboratory experiments. Finally, further research could be done to explore potential therapeutic uses of (4-Fluoro-3-(thiophen-3-yl)phenyl)methanamine.
Eigenschaften
IUPAC Name |
(4-fluoro-3-thiophen-3-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNS/c12-11-2-1-8(6-13)5-10(11)9-3-4-14-7-9/h1-5,7H,6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERWRHHDYMGZRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)C2=CSC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[7-(1-Benzothiophen-3-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-2-hydroxy-1-ethanone](/img/structure/B1466390.png)
![1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1466392.png)
![1-[(3,5-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1466397.png)


![1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1466401.png)
![3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1466402.png)
![3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B1466403.png)




